molecular formula C15H15FN4O4 B11048159 4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11048159
M. Wt: 334.30 g/mol
InChI Key: BTIDZZARYVEUPE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a nitro group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Introduction of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-isopropyl-5-nitro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TRKs with high selectivity makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C15H15FN4O4

Molecular Weight

334.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C15H15FN4O4/c1-7(2)19-13-11(14(21)18-19)10(8-3-5-9(16)6-4-8)12(20(23)24)15(22)17-13/h3-7,10,12H,1-2H3,(H,17,22)(H,18,21)

InChI Key

BTIDZZARYVEUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

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